(R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate
Overview
Description
“®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” is a chemical compound. Its CAS Number is 871301-35-8 . It is also known as Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride with a CAS Number of 1260637-54-4 . The compound has a molecular weight of 209.67 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” include its molecular weight of 209.67 . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Multicomponent Reactions for Scaffold Synthesis
One study discusses the use of sodium acetate-catalyzed multicomponent reactions for the synthesis of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. These compounds are considered promising small-molecule ligands for treating human inflammatory TNFα-mediated diseases and have various biomedical applications. This approach is noted for its speed, efficiency, and environmentally benign nature, beneficial for diversity-oriented large-scale processes (Elinson et al., 2014).
Enantioselective Catalysis in Polyketide Construction
Another application involves the use of an iridium-catalyzed transfer hydrogenation process for the enantioselective synthesis of polypropionate stereopolyads from 1,3-diols. This method represents an alternative to traditional approaches in polyketide construction, offering a simplified route to complex organic structures (Gao et al., 2011).
Novel Multicomponent Reaction Processes
A novel sodium acetate-catalyzed multicomponent reaction process was discovered, enabling the fast and efficient formation of new 4-pyrano-substituted 2-amino-4H-chromenes. This 'one-pot' process opens an effective and convenient pathway to pyrano-functionalized 2-amino-4H-chromene systems, which hold promise for various biomedical applications (Vereshchagin et al., 2015).
Enzymatic Acetylation for Drug Candidates
Enzymatic acetylation has been utilized for the stereoselective synthesis of chiral compounds with potential as anticholesterol drug candidates. This biocatalytic procedure, using lipase from Pseudomonas species, emphasizes the value of enzymatic methods in the selective synthesis of pharmacologically relevant molecules (Patel et al., 1992).
Synthesis of Glycosidic Linkage Standards
Research on the synthesis of partially O-methylated alditol acetates (PMAAs) for GC-MS-based identification of glycosidic linkages in oligo- and polymeric structures showcases the application of (R)-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in analytical chemistry and carbohydrate research (Sassaki et al., 2005).
Chemoselective Biocatalytic Procedures
The synthesis of a key lactonized statin side chain intermediate using a chemoselective biocatalytic procedure highlights the potential of this compound in the synthesis of complex organic molecules relevant to pharmaceutical development (Troiani et al., 2011).
Safety and Hazards
The safety information for “®-Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate” includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(oxan-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKVOENRRZDF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1CCOCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680041 | |
Record name | Methyl (2R)-amino(oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871301-35-8 | |
Record name | Methyl (2R)-amino(oxan-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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